1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene
Overview
Description
1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene is an organic compound with the molecular formula C₁₀H₁₀BrClO. It is a derivative of benzene, substituted with bromine, chlorine, and a cyclopropylmethoxy group. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination and chlorination of a benzene ring, followed by the reaction with cyclopropylmethanol under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research settings. the general approach would involve large-scale halogenation reactions followed by etherification to introduce the cyclopropylmethoxy group .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are commonly used in organic synthesis
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of biochemical pathways and interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for 1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene involves its interaction with specific molecular targets, depending on the context of its use. In Suzuki-Miyaura coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Similar structure but with a fluorine atom instead of the cyclopropylmethoxy group.
1-Bromo-3-chloro-5-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of the cyclopropylmethoxy group.
1-Bromo-3-(cyclopropylmethoxy)benzene: Similar structure but without the chlorine atom.
Properties
IUPAC Name |
1-bromo-3-chloro-5-(cyclopropylmethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPROECBIPAIXTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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